molecular formula C13H11ClN2O B084154 4-chloro-N'-phenylbenzohydrazide CAS No. 15089-07-3

4-chloro-N'-phenylbenzohydrazide

Cat. No. B084154
CAS RN: 15089-07-3
M. Wt: 246.69 g/mol
InChI Key: FHLLMNAAJMLCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N'-phenylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 4-chloro-N'-phenylbenzohydrazide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound exerts its antibacterial and antifungal activities by disrupting the cell membrane or inhibiting the synthesis of essential macromolecules.

Biochemical And Physiological Effects

Studies have shown that 4-chloro-N'-phenylbenzohydrazide can cause significant changes in biochemical and physiological parameters. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. The compound has also been shown to cause a decrease in the levels of inflammatory cytokines and an increase in the levels of antioxidant enzymes in animal models.

Advantages And Limitations For Lab Experiments

4-chloro-N'-phenylbenzohydrazide has several advantages as a research tool. It is readily available, easy to synthesize, and has a high level of purity. The compound is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, the compound has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-chloro-N'-phenylbenzohydrazide. One of the potential areas of research is the development of new analogs with improved anticancer and antibacterial activities. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its potential applications in different fields.
Conclusion
In conclusion, 4-chloro-N'-phenylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on this compound can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-chloro-N'-phenylbenzohydrazide can be achieved by the reaction between 4-chlorobenzohydrazide and benzoyl chloride in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.

Scientific Research Applications

4-chloro-N'-phenylbenzohydrazide has been extensively studied for its potential applications in various scientific research areas. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer, antibacterial, and antifungal activities. It has been found to exhibit potent cytotoxicity against different cancer cell lines and has been proposed as a potential lead compound for the development of new anticancer agents.

properties

CAS RN

15089-07-3

Product Name

4-chloro-N'-phenylbenzohydrazide

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-N'-phenylbenzohydrazide

InChI

InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17)

InChI Key

FHLLMNAAJMLCIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl

Other CAS RN

15089-07-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.